molecular formula C13H12N6O2S4 B2705117 N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 1171365-16-4

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2705117
CAS No.: 1171365-16-4
M. Wt: 412.52
InChI Key: SYIJXDRGSMEGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiadiazole rings, followed by the introduction of the thiophene and urea groups. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Solvent recovery and waste management would also be critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with proteins, enzymes, or nucleic acids.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide include other heterocyclic compounds with thiazole, thiadiazole, and thiophene rings. Examples might include:

  • Thiazole derivatives
  • Thiadiazole derivatives
  • Thiophene derivatives

Uniqueness

What sets this compound apart is its unique combination of these heterocyclic rings, which may confer specific properties such as enhanced stability, reactivity, or bioactivity.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S4/c1-7-5-23-11(14-7)15-8(20)6-24-13-19-18-12(25-13)17-10(21)16-9-3-2-4-22-9/h2-5H,6H2,1H3,(H,14,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIJXDRGSMEGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.